2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide

Medicinal chemistry Structure–activity relationship Piperidine substitution

2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide (CAS 1797872-90-2, molecular formula C₂₀H₂₃ClN₂O₃, exact mass 374.1397 g/mol) is a synthetic small-molecule acetamide derivative composed of a 4-chlorophenoxyacetyl group linked via an amide bond to a para-(3-methoxypiperidin-1-yl)aniline scaffold. The compound is catalogued as a screening compound (Life Chemicals ID F6443-0088) and is marketed primarily for early-stage drug discovery, with structural features that position it within the phenoxyalkylpiperidine and substituted acetamide classes that have been explored as sigma receptor ligands and ATF4 pathway inhibitors.

Molecular Formula C20H23ClN2O3
Molecular Weight 374.87
CAS No. 1797872-90-2
Cat. No. B2837461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide
CAS1797872-90-2
Molecular FormulaC20H23ClN2O3
Molecular Weight374.87
Structural Identifiers
SMILESCOC1CCCN(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H23ClN2O3/c1-25-19-3-2-12-23(13-19)17-8-6-16(7-9-17)22-20(24)14-26-18-10-4-15(21)5-11-18/h4-11,19H,2-3,12-14H2,1H3,(H,22,24)
InChIKeyKZPGJPAGSAHSIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide (CAS 1797872-90-2): Structural Profile and Procurement-Relevant Classification


2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide (CAS 1797872-90-2, molecular formula C₂₀H₂₃ClN₂O₃, exact mass 374.1397 g/mol) is a synthetic small-molecule acetamide derivative composed of a 4-chlorophenoxyacetyl group linked via an amide bond to a para-(3-methoxypiperidin-1-yl)aniline scaffold [1]. The compound is catalogued as a screening compound (Life Chemicals ID F6443-0088) and is marketed primarily for early-stage drug discovery, with structural features that position it within the phenoxyalkylpiperidine and substituted acetamide classes that have been explored as sigma receptor ligands and ATF4 pathway inhibitors [1][2]. The presence of the 3-methoxypiperidine moiety distinguishes it from simpler piperidine-bearing analogs and may confer altered lipophilicity, hydrogen-bonding capacity, and conformational preferences relevant to target engagement [1].

Why In-Class Substitution of 2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide (CAS 1797872-90-2) Carries Scientific Risk


Compounds within the chlorophenoxy-acetamide-piperidine class are not interchangeable because minor structural modifications—such as the position and nature of substituents on the piperidine ring, the halogen identity on the phenoxy group, and the regiochemistry of the aniline linker—produce large shifts in target affinity, selectivity, and physicochemical properties [1]. Published structure–activity relationship (SAR) data on phenoxyalkylpiperidines demonstrate that adding a methyl group alpha to the piperidine nitrogen changes sigma-1 receptor affinity from subnanomolar to micromolar range [2]. Similarly, the 3-methoxypiperidine substitution in CAS 1797872-90-2 introduces a hydrogen-bond acceptor and a stereocenter absent from 4-unsubstituted or 4-methylpiperidine comparators, which can alter both binding kinetics and metabolic stability [1]. Generic substitution without experimental validation therefore risks loss of on-target activity, altered selectivity profiles, and unreliable in vitro-to-in vivo translation.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide (CAS 1797872-90-2) vs. Closest Analogs


Structural Differentiation: 3-Methoxypiperidine vs. Unsubstituted Piperidine in the Aniline Ring Substituent

CAS 1797872-90-2 incorporates a 3-methoxypiperidin-1-yl substituent on the aniline ring para to the acetamide linkage, whereas widely catalogued analogs such as 2-(4-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide contain an unsubstituted piperidine . The 3-methoxy group introduces a hydrogen-bond acceptor (topological polar surface area = 50.8 Ų for CAS 1797872-90-2), a defined stereocenter (the compound is supplied as a racemate at the 3-position of the piperidine ring), and additional rotatable bonds (n = 6) that may influence target binding conformation [1]. Class-level SAR from phenoxyalkylpiperidine series indicates that piperidine ring substitution can shift sigma receptor affinity by more than 100-fold [2].

Medicinal chemistry Structure–activity relationship Piperidine substitution

Halogen-Dependent Differentiation: 4-Chlorophenoxy vs. 4-Fluorophenoxy Congener

The 4-fluorophenoxy analog, 2-(4-fluorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide (CAS 1797889-50-9, molecular formula C₂₀H₂₃FN₂O₂, MW 342.4 g/mol), differs from CAS 1797872-90-2 solely by replacement of the para-chloro with a para-fluoro substituent on the phenoxy ring . This substitution reduces molecular weight by ~32 Da and lowers calculated lipophilicity (XLogP3 = 4 for the chloro compound vs. an estimated ~3.2–3.5 for the fluoro analog, based on the Hansch π constant difference of ~0.57 between Cl and F) [1]. In related phenoxyalkylpiperidine sigma ligand series, chlorine-to-fluorine substitution has been associated with altered sigma-1/sigma-2 selectivity ratios [2].

Halogen bonding Sigma receptor affinity Lipophilicity modulation

Sigma Receptor Binding Profile: Affinity Differentiation from Reference Sigma-1 Selective Ligands

While direct head-to-head primary literature data for CAS 1797872-90-2 are limited, the broader phenoxyalkylpiperidine class exhibits sigma receptor affinity spanning subnanomolar to micromolar Ki values depending on piperidine substitution pattern [1]. The reference compound 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) displays a sigma-1 Ki of 0.34 nM with >100-fold selectivity over sigma-2 [1]. In contrast, acetamide-linked chlorophenoxy-piperidine derivatives—including the structural class to which CAS 1797872-90-2 belongs—have been described in the patent literature as sigma receptor ligands with Ki values in the nanomolar to submicromolar range for sigma-2, with sigma-1/sigma-2 selectivity differing from the alkyl-linked phenoxyalkylpiperidines [2]. The introduction of the 3-methoxypiperidine group and the aniline acetamide linker topology in CAS 1797872-90-2 is expected to produce a binding profile distinct from both the 4-methylpiperidine alkyl-linked series and from acetamide derivatives bearing unsubstituted piperidine [3].

Sigma-1 receptor Sigma-2 receptor Radioligand binding Selectivity ratio

ATF4 Pathway Inhibition Potential: Structural Class Differentiation from Alkyl-Linked Piperidine Series

Patent WO2017212425A1 explicitly claims substituted piperidine derivatives bearing chlorophenoxy-acetamide motifs as inhibitors of the ATF4 pathway, with therapeutic relevance to cancer, neurodegeneration, and ischemic injury [1]. CAS 1797872-90-2 falls within the generic Markush structure of this patent family by virtue of its 4-chlorophenoxyacetamide core and substituted piperidine moiety. Compounds in this patent class are distinguished from the sigma-1-selective phenoxyalkylpiperidine series (e.g., compound 1a) by their acetamide linker, which introduces an additional hydrogen-bond donor and alters the geometry of the pharmacophore [2]. The 3-methoxypiperidine substituent in CAS 1797872-90-2 further differentiates it from the 4-substituted and 4-unsubstituted piperidine examples most commonly exemplified in the ATF4 inhibitor patent literature [1].

ATF4 pathway Integrated stress response Cancer Neurodegeneration

Purity and Quality Control Differentiation: Vendor-Supplied Analytical Specifications

CAS 1797872-90-2 is supplied as part of the Life Chemicals HTS screening compound collection (catalogue ID F6443-0088) with a supplied purity specification of ≥90% [1]. This purity level is consistent with industry-standard screening library specifications for primary HTS campaigns, where 90% purity is the widely accepted minimum threshold for reliable hit identification [2]. The compound is provided as a racemate at the 3-methoxypiperidine stereocenter, which should be explicitly noted in procurement specifications to ensure consistency across experimental replicates. The computed XLogP3 of 4 and TPSA of 50.8 Ų place the compound within drug-like chemical space (Lipinski rule of 5 compliant) [3].

Compound purity Quality control Procurement specification Screening library

Optimal Research and Procurement Application Scenarios for 2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide (CAS 1797872-90-2)


Sigma-2 Receptor Pharmacological Probe Development

CAS 1797872-90-2, with its acetamide-aniline linker topology and 3-methoxypiperidine substitution, occupies a structurally distinct region of sigma receptor chemical space compared to the well-characterized phenoxyalkylpiperidine series (e.g., compound 1a with σ1 Ki = 0.34 nM) [1]. Researchers developing sigma-2-selective pharmacological tools may prioritize this compound as a starting scaffold for SAR exploration, exploiting the hydrogen-bond acceptor capacity of the 3-methoxy group and the conformational constraints imposed by the aniline ring to engineer subtype selectivity that is orthogonal to existing sigma-1-preferring chemotypes.

ATF4 Pathway Inhibitor Lead Optimization in Oncology

Given that CAS 1797872-90-2 falls within the Markush scope of WO2017212425A1, which claims substituted piperidine acetamide derivatives as ATF4 pathway inhibitors for cancer therapy [2], this compound is well-suited as a starting point for medicinal chemistry campaigns targeting the integrated stress response in oncology. Its 3-methoxypiperidine substituent distinguishes it from the 4-substituted piperidine examples most commonly disclosed in the patent, offering opportunities to explore novel SAR around piperidine ring substitution and potentially secure composition-of-matter intellectual property.

Comparative Selectivity Profiling Against Closely Related Halogen Congeners

The availability of the 4-fluorophenoxy analog (CAS 1797889-50-9) enables direct head-to-head halogen scanning studies. Researchers can compare CAS 1797872-90-2 (4-Cl, XLogP3 = 4) with the 4-F analog (estimated XLogP3 ≈ 3.2–3.5) in parallel binding or functional assays to deconvolute the contributions of halogen size, lipophilicity, and polarizability to target engagement . Such studies are directly relevant to lead optimization decisions where balancing potency with ADME properties is critical.

High-Throughput Screening Library Diversification

For organizations building or supplementing HTS compound collections, CAS 1797872-90-2 provides a drug-like scaffold (MW = 374.86, XLogP3 = 4, TPSA = 50.8 Ų, all within Lipinski rule-of-5 boundaries) [3] that populates a region of chemical space distinct from the more common 4-substituted piperidine and unsubstituted piperidine screening compounds. Its racemic nature at the 3-methoxypiperidine center also presents an opportunity for future chiral resolution and stereochemistry-dependent SAR expansion.

Quote Request

Request a Quote for 2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.